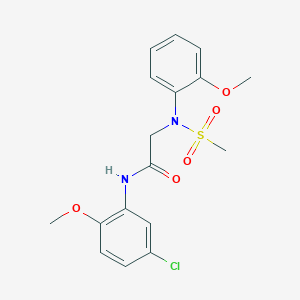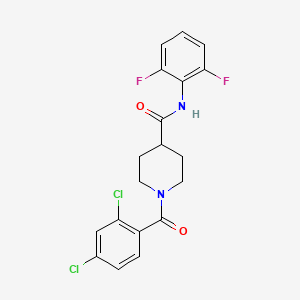
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as BMBO-CPO, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the family of oxazolone derivatives and has a unique chemical structure that makes it suitable for studying its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to interact with the hydrophobic core of amyloid fibrils and other proteins, leading to the formation of fluorescent complexes. This fluorescence can be detected and used to study the aggregation of these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. It has also been shown to be stable under various conditions, making it suitable for use in various biological systems. This compound has been used to study the aggregation of amyloid fibrils in vitro and in vivo, providing insights into the pathogenesis of Alzheimer's disease and other protein misfolding diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its high sensitivity and selectivity towards amyloid fibrils and other proteins. It is also relatively easy to synthesize and can be modified to improve its properties. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in biological systems. It is also important to note that this compound is not suitable for studying the effects of drugs or other compounds on amyloid fibril formation.
Orientations Futures
There are several future directions for the use of 4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in scientific research. One potential application is its use in the development of diagnostic tools for Alzheimer's disease and other protein misfolding diseases. This compound could also be used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets. Finally, this compound could be modified to improve its properties, such as solubility and selectivity, for use in various biological systems.
Applications De Recherche Scientifique
4-(5-bromo-2-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting and imaging amyloid fibrils in Alzheimer's disease. It has also shown potential in studying the aggregation of other proteins, such as prion proteins. This compound has also been used in the development of biosensors for detecting various analytes, such as glucose and cholesterol.
Propriétés
IUPAC Name |
(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c1-22-15-7-4-12(18)8-11(15)9-14-17(21)23-16(20-14)10-2-5-13(19)6-3-10/h2-9H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIILNQYMGPDN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dipropylacetamide](/img/structure/B3549319.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-chloro-5-iodobenzamide](/img/structure/B3549332.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3549342.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549349.png)
![N-(4-ethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549353.png)
![3-[(2-fluorobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B3549356.png)
![2-chloro-N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3549368.png)
![N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide](/img/structure/B3549376.png)
![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B3549382.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549387.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B3549394.png)
![3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549398.png)